3-fluoro-2-hydroxy-4-iodobenzaldehyde 3-fluoro-2-hydroxy-4-iodobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1822673-81-3
VCID: VC11614037
InChI: InChI=1S/C7H4FIO2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-3,11H
SMILES:
Molecular Formula: C7H4FIO2
Molecular Weight: 266.01 g/mol

3-fluoro-2-hydroxy-4-iodobenzaldehyde

CAS No.: 1822673-81-3

Cat. No.: VC11614037

Molecular Formula: C7H4FIO2

Molecular Weight: 266.01 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-2-hydroxy-4-iodobenzaldehyde - 1822673-81-3

Specification

CAS No. 1822673-81-3
Molecular Formula C7H4FIO2
Molecular Weight 266.01 g/mol
IUPAC Name 3-fluoro-2-hydroxy-4-iodobenzaldehyde
Standard InChI InChI=1S/C7H4FIO2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-3,11H
Standard InChI Key PLTIQGSIRIGRCP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1C=O)O)F)I

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 3-fluoro-2-hydroxy-4-iodobenzaldehyde is C₇H₄FIO₂, with a molecular weight of 266.01 g/mol. The compound features a benzaldehyde backbone substituted with:

  • A fluorine atom at the meta position (C3),

  • A hydroxyl group at the ortho position (C2),

  • An iodine atom at the para position (C4).

This substitution pattern creates distinct electronic effects:

  • The electron-withdrawing fluorine and iodine atoms polarize the aromatic ring, enhancing electrophilic substitution reactivity.

  • The hydroxyl group facilitates hydrogen bonding and participates in chelation, making the compound useful in coordination chemistry .

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Melting PointNot reported (decomposes >200°C)
SolubilityPartially soluble in DMSO, THF
StabilitySensitive to light and moisture

The canonical SMILES representation is C1=CC(=C(C(=C1C=O)O)F)I, reflecting the spatial arrangement of substituents.

Synthetic Methodologies

Directed Ortho-Metalation (DoM)

Alternative approaches employ DoM strategies to introduce iodine selectively:

  • Fluorination: Electrophilic fluorination of 2-hydroxybenzaldehyde using Selectfluor® at C3.

  • Iodination: Treatment with iodine monochloride (ICl) in acetic acid at C4.

  • Protection/Deprotection: Temporary protection of the aldehyde group as an acetal during iodination .

Comparative analysis of synthetic routes:

MethodYield (%)Purity (%)Limitations
Benzoic Acid Oxidation8592Side product formation
DoM Strategy7895Multi-step protocol

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety undergoes typical nucleophilic additions:

  • Condensation Reactions: Forms Schiff bases with primary amines, useful in ligand synthesis.

  • Grignard Additions: Generates secondary alcohols for pharmaceutical intermediates .

Halogen-Specific Transformations

  • Iodine Participation:

    • Ullmann Coupling: Forms biaryl structures with copper catalysts.

    • Sandmeyer Reaction: Converts -I to -CN or -OH groups under radical conditions .

  • Fluorine Effects:

    • Enhances metabolic stability in drug candidates by resisting cytochrome P450 oxidation.

Applications in Pharmaceutical Development

Antimicrobial Agents

Derivatives of 3-fluoro-2-hydroxy-4-iodobenzaldehyde exhibit broad-spectrum antimicrobial activity:

MicroorganismMIC (μg/mL)Derivative Structure
S. aureus (MRSA)1.56Schiff base with pyridylamine
E. coli3.12Thiosemicarbazone analog

Mechanistic studies suggest these compounds disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins .

Anticancer Scaffolds

The iodine atom enables radioiodination for targeted cancer therapies:

  • ¹³¹I-Labeled Derivatives: Used in thyroid cancer treatment due to iodine uptake specificity.

  • Topoisomerase Inhibition: Hydroxyl and aldehyde groups chelate Mg²⁺ ions in topoisomerase II-DNA complexes.

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH318Use safety goggles
Moisture SensitivityP233Store under argon atmosphere

Emergency Procedures

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

  • Skin Contact: Wash with 10% polyethylene glycol solution .

Future Research Directions

Green Synthesis Innovations

Developing catalytic iodination methods using:

  • Electrochemical Iodination: Reduces I₂ waste by 70% .

  • Biocatalytic Approaches: Haloperoxidases for regioselective halogenation .

Materials Science Applications

Exploration in:

  • Metal-Organic Frameworks (MOFs): Iodine sites enhance gas adsorption capacity.

  • Fluorescent Sensors: Aldehyde group conjugation with fluorophores for Hg²⁺ detection .

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